Schweinfurthin B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Schweinfurthin B is a natural product found in Macaranga schweinfurthii with data available.
Scientific Research Applications
Anti-Cancer Properties
Schweinfurthin B has garnered attention for its potential in cancer therapy, especially due to its selective anti-proliferative activity against human cancer cells. It shows promise in inhibiting the proliferation of PTEN deficient cancer cells by indirectly inhibiting AKT phosphorylation. This is achieved through arresting trans-Golgi-network trafficking, which leads to the suppression of lipid raft-mediated PI3K activation and mTOR/RheB complex formation, effectively inhibiting mTOR/AKT signaling. This mechanism has been linked to the survival and growth of cancer cells, making schweinfurthins a novel approach to modulate oncogenic mTOR/AKT signaling for cancer treatment (Bao et al., 2015).
Mechanism of Action
This compound's mechanism of action is intricately tied to its effect on cellular trafficking and signaling pathways. Its binding to oxysterol-binding proteins, which regulate intracellular vesicular trafficking, is crucial in its therapeutic action. This binding disrupts the normal functioning of the trans-Golgi network, an important component in cellular trafficking, leading to endoplasmic reticulum stress and the subsequent inhibition of crucial signaling pathways like mTOR/AKT. These pathways are often upregulated in cancer, and their inhibition is a key therapeutic strategy (Kuan-Chun Huang et al., 2022).
Synthetic Analogues
Synthetic analogues of this compound have been explored to understand its anti-cancer potential better. The synthesis of nonracemic 3-deoxythis compound, for instance, has been achieved, and this analogue demonstrated potent differential activity in cancer cell line assays. Such synthetic efforts are crucial in validating the therapeutic potential of schweinfurthins and in developing more effective analogues for clinical use (Neighbors et al., 2005).
Differential Cytotoxicity
Research has focused on understanding the differential cytotoxicity of schweinfurthins, particularly towards cancer cells. This compound and its analogs have been shown to selectively inhibit the growth of certain cancer cell lines, indicating a specific mechanism of action that targets cancer cells while sparing normal cells. This selective cytotoxicity is a key feature that makes schweinfurthins promising candidates for cancer therapy (Topczewski et al., 2010).
Lipid Modulation and Cancer Therapy
Schweinfurthins, including this compound, have shown to impact lipid metabolism, synthesis, and homeostasis in cancer cells. These effects are critical in the context of cancer therapy, as cancer cells often rely heavily on altered lipid metabolism for growth and proliferation. By targeting these metabolic pathways, schweinfurthins offer a novel therapeutic strategy against various cancers (Emily J. Koubek et al., 2018).
Properties
CAS No. |
217476-93-2 |
---|---|
Molecular Formula |
C35H46O6 |
Molecular Weight |
562.7 g/mol |
IUPAC Name |
(2S,3R,4aR,9aR)-7-[(E)-2-[4-[(2E)-3,7-dimethylocta-2,6-dienyl]-3,5-dihydroxyphenyl]ethenyl]-5-methoxy-1,1,4a-trimethyl-3,4,9,9a-tetrahydro-2H-xanthene-2,3-diol |
InChI |
InChI=1S/C35H46O6/c1-21(2)9-8-10-22(3)11-14-26-27(36)16-24(17-28(26)37)13-12-23-15-25-19-31-34(4,5)33(39)29(38)20-35(31,6)41-32(25)30(18-23)40-7/h9,11-13,15-18,29,31,33,36-39H,8,10,14,19-20H2,1-7H3/b13-12+,22-11+/t29-,31-,33-,35-/m1/s1 |
InChI Key |
UPTXDGJFJGCFDE-NASSATPLSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CC1=C(C=C(C=C1O)/C=C/C2=CC3=C(C(=C2)OC)O[C@@]4(C[C@H]([C@H](C([C@H]4C3)(C)C)O)O)C)O)/C)C |
SMILES |
CC(=CCCC(=CCC1=C(C=C(C=C1O)C=CC2=CC3=C(C(=C2)OC)OC4(CC(C(C(C4C3)(C)C)O)O)C)O)C)C |
Canonical SMILES |
CC(=CCCC(=CCC1=C(C=C(C=C1O)C=CC2=CC3=C(C(=C2)OC)OC4(CC(C(C(C4C3)(C)C)O)O)C)O)C)C |
Synonyms |
schweinfurthin B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.